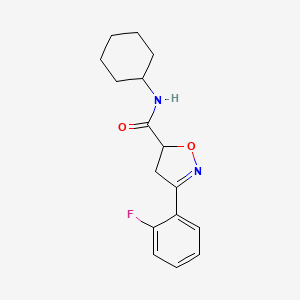![molecular formula C20H32N4O2 B5545292 1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)
1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide" is a research chemical with potentially significant chemical and pharmacological properties. The interest in this compound lies in its unique molecular framework and the presence of various functional groups contributing to its chemical behavior.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, starting from base chemicals through a series of steps involving acylation, alkylation, and cyclization. Typically, these processes require stringent conditions, like controlled temperatures and the presence of specific catalysts or reagents. While there is no direct synthesis available for this exact compound in the literature, related compounds have been synthesized using methods such as condensation of specific amine and acid derivatives under controlled conditions (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of the compound features a complex arrangement of cyclobutyl, pyrazole, and piperidine rings. This structure is expected to exhibit significant bioisosteric properties, with the pyrazole ring providing a planar, aromatic component crucial for potential biological interactions. The exact molecular geometry, including bond angles and lengths, can be determined using spectroscopic methods such as NMR and X-ray crystallography, as demonstrated in related compounds (Girreser et al., 2016).
Applications De Recherche Scientifique
Histamine H3 Receptor Antagonism
1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide has been studied for its role as a histamine H3 receptor antagonist. In research, compounds such as GSK207040 and GSK334429, which are structurally similar, have shown potential in improving memory impairment and reducing secondary allodynia in rats. This suggests a possible therapeutic application in conditions like dementia and neuropathic pain (Medhurst et al., 2007).
Cannabinoid Receptor Antagonism
Studies involving pyrazole derivatives, including those structurally related to 1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide, have explored their role as antagonists for the brain cannabinoid receptor (CB1). These compounds have potential for therapeutic use in managing the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Antimicrobial and Antitubercular Activities
Pyrazole-based compounds have shown promise in antimicrobial and antitubercular applications. Research has been conducted on various pyrazole derivatives for their potential activity against harmful microorganisms and tuberculosis (Sapariya et al., 2017).
In Silico Molecular Docking Studies
Research has also involved in silico molecular docking studies of pyrazole-based compounds, providing insights into their potential interactions with various biological targets. These studies are crucial for understanding the potential therapeutic applications of these compounds (Sapariya et al., 2017).
Heterocyclic Synthesis Applications
Pyrazoles, including compounds similar to 1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide, are used as building blocks in heterocyclic synthesis. They have been involved in the synthesis of a wide range of compounds with potential pharmaceutical applications (Harb et al., 2005).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals and have received attention for the development of new pesticides in recent years .
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)-N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-15(2)12-24(14-16-11-21-22(3)13-16)20(26)18-7-9-23(10-8-18)19(25)17-5-4-6-17/h11,13,15,17-18H,4-10,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYQJWWJOLHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CN(N=C1)C)C(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)
![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)


![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)